Sub-Nanomolar Dopamine D2L Receptor Affinity: A Quantified Advantage Over Other Benzimidazole-Derived Ligands
This compound demonstrates an exceptionally high affinity for the human dopamine D2L receptor, with a Ki of 0.140 nM. This is orders of magnitude more potent than other benzimidazole derivatives tested under similar conditions. For instance, the dimeric benzimidazole PD 152255 has a reported Ki of 565 nM for the same receptor, representing a >4,000-fold difference in binding affinity [1]. This stark contrast highlights the critical role of the specific N1-isopropyl and C2-ethan-1-amine substitution pattern of the target compound in achieving potent D2L engagement, a feature not shared by all benzimidazoles.
| Evidence Dimension | In vitro binding affinity (Ki) for human dopamine D2L receptor |
|---|---|
| Target Compound Data | Ki = 0.140 nM |
| Comparator Or Baseline | PD 152255 (a dimeric benzimidazole): Ki = 565 nM |
| Quantified Difference | >4,000-fold higher affinity for the target compound |
| Conditions | Radioligand displacement assay using [125I]ABN on human recombinant D2L receptors expressed in HEK cells. |
Why This Matters
This differential binding profile allows researchers to select a tool compound with the required potency for probing D2L receptor function with high sensitivity, which is unattainable with less potent benzimidazole alternatives.
- [1] BindingDB. BDBM50349870 (CHEMBL1813594): 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine. Affinity Data for D(2) dopamine receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50349870 View Source
